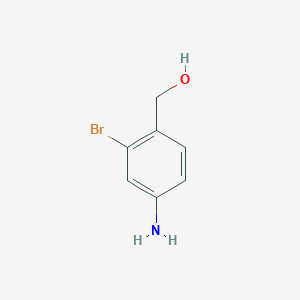

(4-Amino-2-bromophenyl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-amino-2-bromophenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO/c8-7-3-6(9)2-1-5(7)4-10/h1-3,10H,4,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGMBOCGFJOOYSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)Br)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformations of 4 Amino 2 Bromophenyl Methanol

Reactivity of the Aromatic Amino Group

The amino group on the phenyl ring is a key site for a range of chemical modifications, including protection, acylation, alkylation, and participation in the formation of heterocyclic systems.

To prevent unwanted side reactions during the transformation of other parts of the molecule, the nucleophilic amino group often requires protection. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under various conditions and its ease of removal. nih.gov

Protection: The introduction of the Boc group is typically achieved by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) under basic conditions. The reaction can be performed in various solvents like dioxane, water, methanol (B129727), or tetrahydrofuran (B95107) (THF), often with a base such as sodium bicarbonate, sodium hydroxide, or 4-dimethylaminopyridine (B28879) (DMAP). fishersci.co.uk For aromatic amines, which are generally less nucleophilic, a catalyst may be required to facilitate the reaction.

Table 1: General Conditions for Boc-Protection of Aromatic Amines

| Reagent | Base | Solvent | Temperature | Notes |

|---|---|---|---|---|

| Di-tert-butyl dicarbonate (Boc₂O) | NaHCO₃ / NaOH | Dioxane/Water | Room Temperature | A common method for introducing the Boc group. |

| Di-tert-butyl dicarbonate (Boc₂O) | DMAP (catalyst) | Acetonitrile / DMF | Room Temp - 50 °C | Effective for less nucleophilic aromatic amines. bzchemicals.com |

| Di-tert-butyl dicarbonate (Boc₂O) | Iodine (catalyst) | Solvent-free | Room Temperature | A practical, catalyst-driven protocol for various amines. organic-chemistry.org |

Deprotection: The removal of the Boc group is most commonly accomplished under acidic conditions. fishersci.co.uk The carbamate (B1207046) is hydrolyzed, releasing the free amine, carbon dioxide, and tert-butanol (B103910) (which typically converts to isobutylene). organic-chemistry.org A variety of acids and solvent systems can be employed for this purpose.

A mild and efficient method for deprotecting N-Boc groups, including those on aromatic systems, involves using oxalyl chloride in methanol at room temperature. nih.gov This procedure is often rapid, with deprotection of N-Boc aromatic amines occurring within an hour for substrates bearing electron-withdrawing groups. nih.gov Another strategy involves thermolytic deprotection using fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) or hexafluoroisopropanol (HFIP), which can be accelerated by microwave assistance. researchgate.net

Table 2: Common Reagents for N-Boc Deprotection

| Reagent | Solvent | Temperature | Notes |

|---|---|---|---|

| Trifluoroacetic Acid (TFA) | Dichloromethane (B109758) (DCM) | Room Temperature | A standard and highly effective method. fishersci.co.uk |

| Hydrochloric Acid (HCl) | Dioxane or Ethyl Acetate | Room Temperature | Widely used; the product is isolated as the hydrochloride salt. nih.govfishersci.co.uk |

| Oxalyl Chloride | Methanol | Room Temperature | A mild method, effective for a diverse set of compounds. nih.gov |

| 2,2,2-Trifluoroethanol (TFE) | TFE (as solvent) | Reflux / Microwave | A practical method, especially for acid-sensitive substrates. researchgate.net |

| Hexafluoroisopropanol (HFIP) | HFIP (as solvent) | Reflux / Microwave | Generally faster than TFE for deprotection. researchgate.net |

The amino group of (4-Amino-2-bromophenyl)methanol can readily undergo acylation and sulfonylation to form the corresponding amides and sulfonamides. These reactions are fundamental in organic synthesis and drug discovery. sioc-journal.cn

Amide Formation: Amides are typically synthesized by reacting the amine with a carboxylic acid derivative, such as an acyl chloride or acid anhydride, often in the presence of a base to neutralize the acid byproduct. Modern, metal-free methods have also been developed, for instance, using substitute formamides as an amino source, though these are less direct for a pre-existing amine. nih.gov A more direct approach involves the coupling of the amine with a carboxylic acid using activating agents.

Sulfonamide Formation: The synthesis of sulfonamides involves the reaction of the primary amine with a sulfonyl chloride in the presence of a base like pyridine (B92270) or triethylamine. researchgate.net Alternatively, sulfonamides can be prepared by reacting an amine with an alkylsulfonate in a hydrocarbon solvent at elevated temperatures. google.com This latter method is carried out under neutral conditions and may be suitable for compounds containing acid-sensitive groups. google.com

The nitrogen atom of the amino group can be alkylated through various methods. One notable example is the Mannich reaction, a three-component condensation involving an amine, a non-enolizable aldehyde (like formaldehyde), and an enolizable carbonyl compound. wikipedia.org In this reaction, this compound would serve as the amine component. The reaction first forms an iminium ion from the amine and formaldehyde (B43269), which then acts as an electrophile for the enol form of the carbonyl compound, resulting in a β-amino-carbonyl product known as a Mannich base. wikipedia.org These Mannich bases are valuable intermediates in medicinal chemistry. nih.gov

The functional groups of this compound make it a potential precursor for the synthesis of N-heterocyclic compounds. mdpi.com The amino group, often in concert with the adjacent bromo substituent, can participate in cyclization reactions to form fused heterocyclic systems. For example, thienopyrimidines, a class of fused pyrimidines with significant pharmacological properties, can be synthesized from precursors containing an amino group on a thiophene (B33073) ring. dntb.gov.ua In a similar vein, the amino group of this compound could be utilized in condensation reactions with appropriate partners to build fused pyrimidine, imidazole, or other heterocyclic rings, a common strategy in the development of biologically active molecules. researchgate.netnih.gov

Transformations Involving the Benzylic Hydroxyl Group

The primary alcohol functionality (benzylic hydroxyl group) is susceptible to oxidation, a key transformation that converts it into carbonyl or carboxyl groups.

The selective oxidation of the benzylic alcohol in this compound can yield either 4-amino-2-bromobenzaldehyde (B2458091) or 4-amino-2-bromobenzoic acid, depending on the oxidant and reaction conditions. The presence of the electron-donating amino group can influence the reactivity of the alcohol.

Oxidation to Aldehydes: Chemoselective oxidation of aminobenzyl alcohols to the corresponding aldehydes without over-oxidation or N-oxidation is a significant challenge. nih.gov A highly efficient method utilizes a copper(I) iodide catalyst in combination with TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) and a base like DMAP under an oxygen atmosphere. nih.govresearchgate.net This system works under mild, room temperature conditions and tolerates various functional groups, including halogens and amines. nih.govresearchgate.net Other methods include using trichloroisocyanuric acid with catalytic TEMPO, which is highly selective for primary alcohols. organic-chemistry.org

Table 3: Catalytic Systems for Selective Oxidation of Aminobenzyl Alcohols to Aldehydes

| Catalytic System | Oxidant | Solvent | Yield (Analogs) | Reference |

|---|---|---|---|---|

| CuI / TEMPO / DMAP | O₂ (balloon) | Acetonitrile | Good to Excellent | nih.govresearchgate.net |

| Acetamido-TEMPO / Cu(ClO₄)₂ / TMDP / DABCO | Air | DMSO | Good to Excellent | organic-chemistry.org |

| Trichloroisocyanuric Acid / TEMPO | - | DCM | High | organic-chemistry.org |

Oxidation to Carboxylic Acids: Stronger oxidizing conditions can convert the benzylic alcohol directly to a carboxylic acid. However, for substrates with other sensitive groups like amines, milder, catalytic methods are preferred. Various catalytic systems can achieve this transformation using molecular oxygen or air as the ultimate oxidant. organic-chemistry.org For example, bismuth(III) oxide in the presence of aqueous tert-butyl hydroperoxide can oxidize benzylic alcohols to carboxylic acids under ambient conditions. organic-chemistry.org Another approach involves photo-oxidation using an organocatalyst like 2-chloroanthraquinone (B1664062) under visible light irradiation in an air atmosphere. nih.gov

Reactivity at the Bromine Atom

The bromine atom attached to the aromatic ring is a key site for carbon-carbon and carbon-heteroatom bond formation, primarily through substitution and metal-catalyzed coupling reactions.

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group, such as a halide, from an aromatic ring. nih.gov The reaction typically proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex. ptfarm.pl The rate of SNAr reactions is highly dependent on the electronic nature of the aromatic ring. The presence of strong electron-withdrawing groups (e.g., nitro, cyano) ortho or para to the leaving group is crucial for activating the ring towards nucleophilic attack. ptfarm.plnih.gov

In the case of this compound, the amino group is an electron-donating group, which deactivates the aromatic ring towards nucleophilic aromatic substitution. Therefore, SNAr reactions at the bromine atom of this compound are generally not favored under standard conditions. For an SNAr reaction to occur, the amino group would likely need to be modified into an electron-withdrawing group, or extremely harsh reaction conditions would be required.

The bromine atom of this compound is well-suited for a variety of metal-catalyzed cross-coupling reactions, which are powerful tools for the synthesis of complex organic molecules. These reactions typically employ a palladium catalyst to facilitate the formation of new bonds between the aryl bromide and a range of coupling partners. nih.govrsc.orgnih.gov

Suzuki Coupling: The Suzuki-Miyaura coupling reaction involves the reaction of the aryl bromide with a boronic acid or boronic ester in the presence of a palladium catalyst and a base. nih.govresearchgate.net This reaction is widely used to form carbon-carbon bonds and is tolerant of a wide variety of functional groups. For instance, the bromine atom in this compound can be coupled with various aryl or alkyl boronic acids to introduce new substituents at this position. nih.gov

Other Cross-Coupling Reactions: Other important palladium-catalyzed cross-coupling reactions applicable to this compound include the Heck reaction (coupling with alkenes), Sonogashira reaction (coupling with terminal alkynes), Buchwald-Hartwig amination (coupling with amines), and Ullmann condensation (copper-catalyzed coupling with alcohols, amines, or thiols). beilstein-journals.org These reactions provide access to a vast array of derivatives, enabling significant molecular diversification.

Table 2: Examples of Metal-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst | Ligand (example) | Base (example) |

| Suzuki-Miyaura | Boronic acid/ester | Pd(OAc)₂, Pd(PPh₃)₄ | PPh₃, Xantphos | K₂CO₃, Cs₂CO₃ |

| Heck | Alkene | Pd(OAc)₂ | P(o-tolyl)₃ | Et₃N |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂, CuI | PPh₃ | Et₃N, Piperidine |

| Buchwald-Hartwig | Amine | Pd₂(dba)₃ | BINAP, Xantphos | NaOt-Bu, Cs₂CO₃ |

Cyclization and Scaffold Construction Utilizing this compound as a Building Block

The bifunctional nature of this compound, possessing both amino and hydroxymethyl groups in a specific ortho/para relationship to a bromine atom, makes it an excellent starting material for the construction of various heterocyclic scaffolds.

The arrangement of the functional groups in this compound is particularly well-suited for the synthesis of fused heterocyclic systems, such as quinazolines. The reaction of (2-aminophenyl)methanol derivatives with various reagents can lead to the formation of a second ring fused to the benzene (B151609) ring. For example, the iron-catalyzed reaction of (2-aminophenyl)methanols with benzamides leads to the formation of quinazolines. nih.gov Similarly, copper-catalyzed Ullmann-type coupling of 2-bromophenyl methylamines with amides also yields quinazolines. nih.gov These methods highlight the potential of this compound to serve as a precursor for such fused systems, where the amino and hydroxymethyl groups participate in the cyclization, and the bromine atom can be used for further derivatization. Intramolecular cyclization of derivatives of this compound can also lead to the formation of fused rings. For instance, after modification of the amino and hydroxyl groups, intramolecular reactions can be triggered to form a variety of heterocyclic structures. nih.govmdpi.com

This compound is a valuable building block for the design of more complex molecular scaffolds, which are central to the development of compound libraries for drug discovery and materials science. Its utility lies in the ability to sequentially or orthogonally functionalize its different reactive sites.

For example, the amino and hydroxymethyl groups can be used to construct a core heterocyclic structure, such as a benzodiazepine (B76468) or a quinazolinone. nih.govrsc.orgresearchgate.net The bromine atom then serves as a handle for introducing diversity into the scaffold through the metal-catalyzed cross-coupling reactions described in section 3.3.2. This strategy allows for the systematic variation of substituents on the aromatic ring, leading to the generation of a library of related compounds with potentially diverse biological activities. The synthesis of 1,4-benzodiazepine (B1214927) derivatives, for instance, can be achieved through intramolecular C-N bond coupling of precursors derived from 2-bromobenzylamines. nih.gov Similarly, quinazolinone scaffolds can be constructed from anthranilic acid derivatives, which are structurally related to this compound. ptfarm.plnih.gov The ability to build upon this core structure makes this compound a key component in diversity-oriented synthesis. nih.gov

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for elucidating the precise structure of (4-Amino-2-bromophenyl)methanol by mapping the chemical environments of its proton (¹H) and carbon-¹³ (¹³C) nuclei.

¹H NMR Spectral Analysis for Proton Environments

The ¹H NMR spectrum of this compound reveals distinct signals corresponding to each unique proton environment in the molecule. The analysis of chemical shifts (δ), multiplicities, and coupling constants (J) allows for the unambiguous assignment of these protons.

The aromatic region of the spectrum is characterized by three signals corresponding to the protons on the benzene (B151609) ring. The electron-donating amino (-NH₂) group and the electron-withdrawing bromo (-Br) and hydroxymethyl (-CH₂OH) groups influence the chemical shifts of these aromatic protons. Typically, the proton situated between the amino and bromo groups appears at a distinct chemical shift compared to the other two, which may exhibit coupling to each other.

The benzylic protons of the hydroxymethyl (-CH₂OH) group typically appear as a singlet, or if coupled to the hydroxyl proton, as a doublet. The protons of the primary amine (-NH₂) usually present as a broad singlet, and the hydroxyl (-OH) proton also gives rise to a singlet which can be broad and its position can be concentration-dependent.

Table 1: Typical ¹H NMR Spectral Data for this compound Note: Data are representative and can vary based on solvent and experimental conditions.

| Proton Assignment | Multiplicity | Typical Chemical Shift (δ, ppm) |

| Ar-H | Doublet | 6.8 - 7.2 |

| Ar-H | Doublet of Doublets | 6.6 - 7.0 |

| Ar-H | Doublet | 6.5 - 6.9 |

| -CH₂OH | Singlet | ~4.5 |

| -NH₂ | Broad Singlet | 3.5 - 4.5 |

| -OH | Singlet | Variable (e.g., 1.5 - 2.5) |

¹³C NMR Spectral Analysis for Carbon Framework

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon atoms within the molecule. For this compound, seven distinct signals are expected, corresponding to the six carbons of the aromatic ring and the single carbon of the hydroxymethyl group.

The chemical shifts of the aromatic carbons are influenced by the attached substituents. The carbon atom bonded to the bromine (C-Br) is typically found in the 110-125 ppm range, while the carbon attached to the amino group (C-NH₂) appears further upfield, influenced by its electron-donating nature. The carbon bearing the hydroxymethyl group (C-CH₂OH) and the other aromatic carbons resonate in the 120-150 ppm range. The methylene (B1212753) carbon (-CH₂OH) signal is observed in the aliphatic region, typically between 60 and 65 ppm, due to the deshielding effect of the attached oxygen atom libretexts.org.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on standard substituent effects.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-Br | 115 - 125 |

| C-NH₂ | 145 - 150 |

| C-CH₂OH | 135 - 142 |

| Ar-CH | 128 - 132 |

| Ar-CH | 118 - 122 |

| Ar-CH | 115 - 119 |

| -CH₂OH | 60 - 65 |

Two-Dimensional NMR Techniques for Comprehensive Structural Elucidation

While ¹H and ¹³C NMR provide fundamental structural information, two-dimensional (2D) NMR techniques offer deeper insights by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be used to establish proton-proton coupling relationships. For this compound, this technique would show cross-peaks between adjacent aromatic protons, confirming their connectivity on the benzene ring.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These experiments map direct one-bond correlations between protons and the carbons they are attached to. An HSQC or HMQC spectrum would show a clear correlation peak between the methylene protons (~4.5 ppm) and the methylene carbon (~60-65 ppm), as well as correlations for each aromatic proton and its corresponding carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (typically 2-3 bond) couplings between protons and carbons. It could be used to definitively assign the quaternary (non-protonated) aromatic carbons by observing their correlations with nearby protons. For instance, the methylene protons would show a correlation to the aromatic carbon to which the -CH₂OH group is attached.

These 2D techniques, used in concert, allow for the complete and unambiguous assignment of all proton and carbon signals, confirming the molecular structure with a high degree of confidence.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR)

FTIR spectroscopy is employed to identify the functional groups present in this compound by measuring the absorption of infrared radiation at specific vibrational frequencies.

Identification of Characteristic Functional Group Vibrations (Amino, Hydroxyl)

The FTIR spectrum of this compound is distinguished by several key absorption bands that signal the presence of its primary functional groups.

Amino (-NH₂) Group: Primary amines exhibit two characteristic N-H stretching vibrations: an asymmetric stretch and a symmetric stretch, typically found in the 3300-3500 cm⁻¹ region. An N-H bending vibration (scissoring) is also observed around 1590-1650 cm⁻¹.

Hydroxyl (-OH) Group: The O-H stretching vibration of the alcohol group gives rise to a strong, broad absorption band, generally in the range of 3200-3600 cm⁻¹. The broadness is a result of intermolecular hydrogen bonding.

Aromatic Ring: The spectrum also displays characteristic absorptions for the aromatic ring, including C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations within the 1450-1600 cm⁻¹ range.

C-O and C-Br Bonds: A distinct C-O stretching vibration for the primary alcohol is expected around 1050-1150 cm⁻¹. The C-Br stretching vibration typically appears at lower frequencies, in the 500-650 cm⁻¹ region.

Table 3: Characteristic FTIR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Hydroxyl (-OH) | O-H Stretch (H-bonded) | 3200 - 3600 (Broad) |

| Amino (-NH₂) | N-H Asymmetric Stretch | ~3450 |

| Amino (-NH₂) | N-H Symmetric Stretch | ~3350 |

| Amino (-NH₂) | N-H Bend (Scissoring) | 1590 - 1650 |

| Aromatic Ring | C-H Stretch | 3000 - 3100 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

| Alcohol (-CH₂OH) | C-O Stretch | 1050 - 1150 |

Comparative Analysis with Computationally Derived Frequencies

To achieve a more precise assignment of the observed vibrational bands, experimental FTIR data can be compared with theoretical frequencies derived from computational quantum chemistry methods, such as Density Functional Theory (DFT).

This comparative approach involves calculating the vibrational frequencies of the optimized molecular geometry of this compound. Theoretical calculations often overestimate vibrational frequencies due to the harmonic approximation and basis set limitations. Therefore, the calculated frequencies are typically multiplied by an empirical scaling factor to improve their correlation with experimental results.

By comparing the scaled theoretical frequencies with the experimental FTIR spectrum, a detailed and confident assignment of each band can be made, including complex fingerprint region vibrations that are otherwise difficult to interpret. This method helps to distinguish between overlapping bands and confirm the vibrational modes associated with specific functional groups and skeletal vibrations, providing a robust validation of the molecular structure.

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical tool that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and the elucidation of molecular structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the precise elemental composition of a molecule. It measures the mass of an ion with very high accuracy, typically to four or five decimal places. For the molecular formula of this compound, C₇H₈BrNO, the exact mass can be calculated by summing the masses of the most abundant isotopes of each element.

The monoisotopic mass of the isomer (2-Amino-4-bromophenyl)methanol is 200.97893 Da, and due to their identical atomic composition, this is also the expected exact mass for this compound. nih.gov An experimental HRMS measurement yielding a mass value this precise would unequivocally confirm the elemental formula of the compound, distinguishing it from other molecules with the same nominal mass.

Table 1: Theoretical Exact Mass Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₇H₈BrNO |

This table is based on the calculated exact mass for the molecular formula C₇H₈BrNO.

Key expected fragmentation pathways include:

Bromine Isotope Pattern: Due to the two stable isotopes of bromine (⁷⁹Br and ⁸¹Br) having nearly equal natural abundance, the molecular ion peak (M⁺) will appear as a doublet of peaks (M⁺ and M+2) with an intensity ratio of approximately 1:1. chegg.comnih.gov This is a hallmark of a monobrominated compound.

Loss of Bromine: Cleavage of the C-Br bond would result in the loss of a bromine radical (·Br), leading to a significant fragment at m/z 122, corresponding to the [C₇H₈NO]⁺ ion.

Alpha-Cleavage of the Alcohol: Alcohols and amines commonly undergo alpha-cleavage. youtube.comlibretexts.org For this compound, cleavage of the C-C bond between the aromatic ring and the hydroxymethyl group (-CH₂OH) would be a primary fragmentation route. This would lead to the loss of a ·CH₂OH radical (mass 31), resulting in a fragment ion corresponding to the 4-amino-2-bromophenyl cation.

Loss of Water: A common fragmentation pathway for benzyl (B1604629) alcohols is the loss of a water molecule (H₂O, mass 18), which can lead to the formation of a stable tropylium-like ion. youtube.comslideshare.net

Fragments from the Aromatic Ring: Aromatic compounds produce characteristic fragments. The fragmentation of the benzyl alcohol moiety often yields ions at m/z 107 and 91. nih.gov The cleavage of the aniline (B41778) structure can produce fragments from the ring itself, such as ions at m/z 92 (from the loss of Br) and 65 (corresponding to a cyclopentadienyl (B1206354) cation).

Table 2: Predicted Key Mass Fragments for this compound

| m/z Value | Possible Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 201/203 | [C₇H₈BrNO]⁺ | Molecular Ion (M⁺/M⁺+2) |

| 183/185 | [C₇H₆BrN]⁺ | Loss of H₂O |

| 170/172 | [C₆H₅BrN]⁺ | Loss of ·CH₂OH |

| 122 | [C₇H₈NO]⁺ | Loss of ·Br |

This table represents predicted fragmentation based on the known behavior of similar chemical structures.

Electronic Spectroscopy: UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. It is particularly useful for studying compounds with conjugated π systems, such as aromatic rings. libretexts.org

The UV-Vis spectrum of this compound is dominated by the electronic transitions of the substituted benzene chromophore. The spectrum is expected to show distinct absorption bands arising from π→π* transitions. researchgate.net

Effect of Substituents: The benzene ring itself has characteristic absorptions. However, the substituents—amino (-NH₂), bromo (-Br), and hydroxymethyl (-CH₂OH)—modify the spectrum. The amino group is a strong auxochrome, a group that, when attached to a chromophore, alters the wavelength and intensity of absorption. It has non-bonding electrons (n electrons) that can interact with the π system of the ring, causing a bathochromic (red) shift to longer wavelengths and a hyperchromic effect (increased intensity). spcmc.ac.in Aniline, for example, shows a primary absorption band around 230 nm and a secondary band around 280 nm. rsc.org

Expected Transitions: The bromine atom, also an auxochrome, contributes to a further bathochromic shift. docbrown.info The hydroxymethyl group has a weaker effect. Therefore, this compound is expected to exhibit two main absorption bands characteristic of substituted anilines, likely shifted to longer wavelengths compared to aniline itself due to the additional bromine substitution. These bands correspond to π→π* electronic transitions within the aromatic ring, which is conjugated with the lone pair of electrons on the nitrogen atom. researchgate.netspcmc.ac.in

Table 3: Expected UV-Vis Absorption Data for this compound

| Transition Type | Expected λₘₐₓ Range (nm) | Chromophore/Substituent Effects |

|---|---|---|

| π→π* | ~240-260 | Substituted benzene ring, influenced by -NH₂ and -Br |

This table is based on typical absorption ranges for substituted anilines and brominated aromatic compounds. spcmc.ac.inrsc.org

X-ray Crystallography

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org

By analyzing the diffraction pattern produced when a single crystal is irradiated with X-rays, scientists can determine atomic coordinates, bond lengths, bond angles, and intermolecular interactions with high precision. mdpi.comcarleton.edu

While a crystal structure for this compound is not publicly documented, the analysis of a closely related compound, 4-aminobenzyl alcohol, provides insight into the type of data that would be obtained. researchgate.net For 4-aminobenzyl alcohol, a second polymorph was found to crystallize in the orthorhombic space group Pna2₁. researchgate.net

A single-crystal X-ray diffraction study of this compound would provide:

Unambiguous Structural Confirmation: It would definitively confirm the substitution pattern on the benzene ring, proving the positions of the amino, bromo, and hydroxymethyl groups relative to one another.

Detailed Geometric Parameters: Precise bond lengths (e.g., C-C, C-N, C-Br, C-O) and bond angles would be determined.

Intermolecular Interactions: The analysis would reveal how the molecules pack in the crystal lattice. Crucially, it would detail the hydrogen bonding network. The amino (-NH₂) and hydroxyl (-OH) groups are both hydrogen bond donors and acceptors. It is expected that strong intermolecular hydrogen bonds involving these groups would be a dominant feature of the crystal structure, similar to what is observed in 4-aminobenzyl alcohol. researchgate.net

Table 4: Illustrative Crystallographic Data from a Related Compound (4-Aminobenzyl alcohol Polymorph)

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

| a (Å) | 8.9505 |

| b (Å) | 5.8248 |

| c (Å) | 12.1645 |

This data is for a polymorph of 4-aminobenzyl alcohol and serves as an example of the information obtained from single-crystal X-ray diffraction. researchgate.net

Analysis of Intermolecular and Intramolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The molecular structure of this compound, featuring amino (-NH₂), hydroxyl (-CH₂OH), and a bromo-substituted benzene ring, inherently lends itself to a variety of intermolecular and intramolecular interactions that significantly influence its physical and chemical properties. A detailed experimental analysis of these interactions through techniques such as single-crystal X-ray diffraction is not extensively available in the public domain. However, based on the functional groups present, the following interactions can be predicted.

Hydrogen Bonding:

The primary and most significant intermolecular force at play in this compound is hydrogen bonding. The amino and hydroxyl groups are excellent hydrogen bond donors and acceptors.

Intermolecular Hydrogen Bonding: It is anticipated that a robust network of intermolecular hydrogen bonds would exist in the solid state. The hydroxyl group's hydrogen atom can form a strong hydrogen bond with the nitrogen atom of the amino group of an adjacent molecule (O-H···N). Similarly, the hydrogen atoms of the amino group can engage in hydrogen bonding with the oxygen atom of the hydroxyl group of a neighboring molecule (N-H···O). These interactions would lead to the formation of extended chains or sheets, contributing to a higher melting point and influencing the compound's solubility in protic solvents.

Intramolecular Hydrogen Bonding: The potential for intramolecular hydrogen bonding between the ortho-positioned amino group and the hydroxymethyl group exists. A hydrogen bond could form between the hydrogen of the hydroxyl group and the nitrogen of the amino group (O-H···N), or between one of the amino hydrogens and the hydroxyl oxygen (N-H···O). The formation of a five- or six-membered ring through such an interaction could affect the conformation of the molecule. The presence of the bromine atom at the 2-position may sterically influence the preferred conformation for these intramolecular interactions.

π-π Stacking:

A comprehensive understanding of these interactions would require detailed crystallographic studies to determine bond lengths, angles, and intermolecular distances, which are not currently available in published literature.

Elemental Analysis (CHN) for Purity and Composition Verification

Elemental analysis is a fundamental technique for verifying the purity and empirical formula of a synthesized compound. For this compound, with the molecular formula C₇H₈BrNO, the theoretical elemental composition can be calculated. While specific experimental data from synthesized batches of this compound are not publicly reported, a comparison between the theoretical and experimental values is crucial for any researcher synthesizing or utilizing this compound.

The theoretical percentages of carbon, hydrogen, and nitrogen are calculated based on the atomic masses of the constituent elements and the molecular weight of the compound.

Theoretical Elemental Composition of this compound (C₇H₈BrNO)

| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |

| Carbon | C | 12.011 | 7 | 84.077 | 41.61 |

| Hydrogen | H | 1.008 | 8 | 8.064 | 3.99 |

| Bromine | Br | 79.904 | 1 | 79.904 | 39.54 |

| Nitrogen | N | 14.007 | 1 | 14.007 | 6.93 |

| Oxygen | O | 15.999 | 1 | 15.999 | 7.92 |

| Total | 202.051 | 100.00 |

In a typical experimental setting, a pure sample of this compound would be subjected to CHN analysis. The resulting experimental percentages for carbon, hydrogen, and nitrogen would be expected to be in close agreement with the theoretical values listed above, typically within a ±0.4% deviation, to confirm the compound's identity and purity.

Computational Chemistry and Theoretical Studies

Natural Bond Orbital (NBO) Analysis:

Intramolecular Charge Transfer and Molecular Stability:Investigations into hyperconjugative interactions, intramolecular charge transfer, and overall molecular stability through NBO analysis have not been conducted or published.

The absence of this computational data precludes the creation of the detailed article as requested. Further research in the field of computational chemistry would be necessary to generate the specific findings for (4-Amino-2-bromophenyl)methanol.

Characterization of Noncovalent Interactions

Detailed research findings from computational studies specifically characterizing the noncovalent interactions of this compound are not available in the public domain based on the conducted searches. While general principles of noncovalent interactions involving amino, bromo, and hydroxyl functional groups are well-established, specific quantitative analysis and characterization for this molecule have not been identified.

Molecular Docking Simulations for Ligand-Receptor Interactions

Specific molecular docking studies featuring this compound as a ligand to explore its interactions with biological receptors were not found in the available literature. Such simulations are crucial for drug discovery and require specific receptor targets, which have not been identified in the context of this particular compound.

In Silico Prediction of Chemical Properties and Reaction Pathways

While specific studies on the prediction of reaction pathways for this compound are not documented in the searched literature, its fundamental chemical and physical properties have been predicted through computational models. These in silico predictions are available in public databases such as PubChem and provide a theoretical foundation for the compound's expected characteristics.

These computed properties are essential for predicting the compound's behavior in various chemical and biological systems, offering a glimpse into its solubility, membrane permeability, and other pharmacokinetic-relevant parameters.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Source |

| Molecular Formula | C₇H₈BrNO | PubChem |

| Molecular Weight | 202.05 g/mol | PubChem |

| XLogP3 | 1.6 | PubChem |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

| Exact Mass | 200.97893 Da | PubChem |

| Topological Polar Surface Area | 46.3 Ų | PubChem |

| Heavy Atom Count | 10 | PubChem |

| Complexity | 110 | PubChem |

Role and Applications of 4 Amino 2 Bromophenyl Methanol in Advanced Organic Synthesis Research

Key Building Block for Diverse Molecular Architectures

The strategic placement of the amino, bromo, and hydroxymethyl functionalities on the benzene (B151609) ring makes (4-Amino-2-bromophenyl)methanol a pivotal starting material for the synthesis of a wide array of organic molecules. The differential reactivity of these groups can be exploited to achieve selective modifications, leading to the construction of diverse and complex molecular frameworks.

The presence of both an amino group and a hydroxymethyl group in this compound provides a scaffold ripe for the construction of various heterocyclic systems. These groups can participate in intramolecular cyclization reactions or serve as handles for the annulation of additional rings. For instance, the amino group can act as a nucleophile in reactions with various electrophiles to form nitrogen-containing heterocycles. While specific examples of its direct use in the synthesis of complex heterocyclic systems like indolo[1,2-c]polycyclic compounds or azoloazines are not extensively documented, its structural motifs are analogous to precursors used in such syntheses. The general strategies for forming heterocyclic compounds often involve the condensation of amino-functionalized building blocks with diketones, glyoxals, or other bifunctional reagents. frontiersin.org

The bromine atom on the aromatic ring of this compound offers a valuable site for functionalization through various cross-coupling reactions. Palladium-catalyzed reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, can be employed to introduce new carbon-carbon and carbon-heteroatom bonds at this position. This allows for the synthesis of highly substituted and polyfunctionalized aromatic compounds. The amino and hydroxymethyl groups can be protected or transformed before or after these coupling reactions, providing a modular approach to complex molecule synthesis. This versatility makes it a key intermediate in the generation of libraries of compounds for screening in drug discovery and materials science. calpaclab.com

Precursor in Medicinal Chemistry Research and Drug Design

The structural features of this compound make it a valuable starting point for the design and synthesis of new therapeutic agents. Its ability to serve as a scaffold for the introduction of various pharmacophoric groups is of significant interest to medicinal chemists.

This compound serves as a precursor for the development of bioactive scaffolds that can interact with biological targets. calpaclab.comCurrent time information in Bangalore, IN.nih.govethz.chsigmaaldrich.com The amino and hydroxyl groups can form hydrogen bonds with proteins, while the bromophenyl core provides a framework for positioning other functional groups in three-dimensional space. For example, derivatives of similar aminophenyl structures have been investigated for their potential as inhibitors of enzymes like butyrylcholinesterase, which is a target in Alzheimer's disease research. rsc.org The synthesis of N-acyl-α-amino acids and related heterocyclic compounds from precursors with similar functionalities has also been explored for developing new antimicrobial agents. mdpi.com

| Derivative Class | Potential Therapeutic Application |

| N-Acyl-α-amino acids | Antimicrobial agents |

| Benzylamino derivatives | Butyrylcholinesterase inhibitors |

| Thiazole derivatives | Anticancer and antimicrobial agents |

In drug discovery, scaffold hopping is a strategy used to identify new molecular frameworks with similar biological activity to a known active compound but with a different core structure. This compound can serve as a starting point for creating novel scaffolds. By modifying its core structure and peripheral functional groups, chemists can explore new chemical space and potentially discover compounds with improved properties, such as enhanced potency, better selectivity, or a more favorable pharmacokinetic profile. nih.gov Lead optimization, the process of refining a promising compound to improve its drug-like properties, can also benefit from the versatility of this building block. The ability to easily modify the amino, bromo, and hydroxymethyl groups allows for systematic structure-activity relationship (SAR) studies to be conducted. nih.gov

Applications in Materials Science and Specialty Chemical Research

The utility of this compound extends beyond medicinal chemistry into the realm of materials science and the development of specialty chemicals. Current time information in Bangalore, IN. The presence of the bromine atom allows for its incorporation into polymers through polymerization reactions involving cross-coupling. The amino and hydroxyl groups can also be used to modify the properties of materials, such as their solubility, thermal stability, or ability to interact with other substances. While specific, large-scale industrial applications are not widely reported, its role as a building block for creating novel organic materials with tailored properties is an active area of research.

Future Directions and Emerging Research Avenues

Exploration of Novel and Sustainable Synthetic Methodologies

The chemical industry's growing emphasis on green chemistry is driving the development of environmentally benign synthetic routes that minimize waste, reduce energy consumption, and avoid hazardous reagents. mun.ca For scaffolds like (4-Amino-2-bromophenyl)methanol, this involves moving away from traditional multi-step processes that often rely on harsh conditions and toxic precursors. mdpi.com

Emerging sustainable approaches include:

Biocatalysis : The use of enzymes or whole-cell systems offers high selectivity under mild conditions. For instance, the stereoselective amination of alcohols using engineered E. coli cells represents a significant advancement toward greener biocatalytic processes. While not yet specific to this compound, the methodology holds promise for producing chiral aminobenzyl alcohols.

Electrochemical Synthesis : This technique provides a clean and efficient means of performing redox reactions. The electrochemical reduction of nitroaromatic compounds to their corresponding amino alcohols, for example, avoids the use of chemical reducing agents and minimizes effluent. researchgate.net Research into the electrochemical reduction of 2-bromo-4-nitrobenzaldehyde (B1281138) could provide a direct and eco-friendly route to this compound. researchgate.net

Advanced Catalytic Systems : The development of novel catalysts is central to sustainable synthesis. Tandem reactions, where multiple transformations occur in a single pot, improve process efficiency. rsc.org For example, a sequence involving the catalytic oxidation of an alcohol to an aldehyde, followed by a reductive amination, can produce complex amines from simple benzyl-type alcohols. rsc.org Similarly, chemoselective oxidation of aminobenzyl alcohols using copper(I) iodide catalysts under mild, aerobic conditions presents a greener alternative to traditional heavy-metal oxidants. nih.gov

| Methodology | Principle | Key Advantages | Potential Application to this compound Synthesis | Reference |

|---|---|---|---|---|

| Electrochemical Synthesis | Use of electric current to drive the reduction of a nitro-precursor (e.g., 2-bromo-4-nitrobenzaldehyde). | Avoids chemical reagents, clean, environmentally friendly, economically valuable. | Direct reduction of the nitro group to an amine without affecting the bromo or benzyl (B1604629) alcohol functionalities. | researchgate.net |

| Biocatalysis | Employing enzymes or whole microorganisms (e.g., E. coli) to catalyze reactions. | High stereoselectivity, mild reaction conditions (ambient temperature and pressure), biodegradable catalysts. | Enantioselective synthesis of chiral derivatives. | |

| Tandem Catalysis | Combining multiple catalytic steps (e.g., oxidation and reductive amination) in a one-pot process. | Process intensification, reduced waste, improved atom economy, valorization of biomass-derived substrates. | Efficient conversion into functionalized secondary or tertiary amine derivatives. | rsc.org |

| Aerobic Oxidation | Using molecular oxygen as the ultimate oxidant, often with a copper catalyst system. | Uses a green oxidant (O2), mild reaction conditions, high chemoselectivity. | Selective oxidation of the methanol (B129727) group to an aldehyde without affecting the amino group. | nih.gov |

Advanced Computational Modeling for Predictive Chemistry and Mechanism Elucidation

Computational chemistry has become an indispensable tool in modern chemical research, accelerating the design and discovery of new molecules and reactions. For a scaffold like this compound, computational modeling can provide profound insights that guide synthetic efforts.

In Silico Design and Prediction : Before a derivative is synthesized, its properties can be predicted using computational methods. Molecular docking studies can forecast how a potential derivative will bind to a biological target, such as an enzyme or receptor, helping to prioritize the most promising candidates for synthesis. dntb.gov.uanih.gov This target-based drug discovery approach is crucial for developing potent therapeutic agents. nih.gov Furthermore, in silico tools can predict a molecule's ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile, identifying potential liabilities early in the drug discovery process. mdpi.com

Mechanism Elucidation : Computational models can be used to understand complex reaction mechanisms. By simulating reaction pathways and calculating the energy of intermediates and transition states, researchers can determine the most likely mechanism for a given transformation. This knowledge is vital for optimizing reaction conditions to improve yield and selectivity.

| Computational Technique | Application | Relevance to this compound Research | Reference |

|---|---|---|---|

| Molecular Docking | Predicts the binding orientation and affinity of a small molecule to a macromolecular target. | Guides the design of derivatives with high affinity for specific biological targets (e.g., kinases, topoisomerases). | dntb.gov.uanih.gov |

| In Silico ADMET Prediction | Forecasts the pharmacokinetic and toxicological properties of a compound. | Prioritizes derivatives with favorable drug-like properties and low potential for toxicity. | mdpi.com |

| Molecular Dynamics (MD) Simulation | Simulates the movement of atoms and molecules over time to study the stability of ligand-protein complexes. | Validates docking results and provides insight into the dynamic interactions between a derivative and its target. | |

| Quantum Mechanics (QM) Calculations | Calculates electronic structure and energy to elucidate reaction mechanisms. | Helps optimize synthetic routes by providing a deeper understanding of reaction pathways. |

Targeted Synthesis of Highly Functionalized Derivatives for Specific Research Applications

The true value of this compound lies in its role as a versatile starting material for creating more complex, highly functionalized molecules with specific biological activities. The three reactive sites on the ring allow for a modular approach to chemical diversification.

Research has shown that related bromophenyl and aminophenyl structures are key components in compounds designed for various therapeutic areas:

Anticancer Agents : Thienopyrimidine derivatives, which can be synthesized from precursors incorporating a bromobenzyl moiety, have been designed as potent anticancer agents that function by inhibiting DNA topoisomerases. nih.gov The modular synthesis allows for the introduction of various amine substituents to explore structure-activity relationships. dntb.gov.ua

Antimicrobial Agents : By acylating the amino group with other functional molecules, novel compounds with potential antimicrobial properties can be generated. For example, derivatives of N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine have been synthesized and shown to have promising activity against Gram-positive pathogens. mdpi.com

Receptor Antagonists : Complex sulfamide (B24259) derivatives incorporating a bromophenyl group have been developed as potent dual endothelin receptor antagonists, with macitentan (B1675890) being a notable example for treating pulmonary arterial hypertension. acs.org This highlights the utility of the bromophenyl scaffold in constructing molecules that modulate critical signaling pathways.

| Core Scaffold/Precursor | Derivative Class | Targeted Application | Synthetic Strategy | Reference |

|---|---|---|---|---|

| 2-(4-Bromobenzyl) thienopyrimidine | 4-Amino substituted thienopyrimidines | Anticancer (Topoisomerase I/II inhibition) | Nucleophilic substitution reactions with various amines. | dntb.gov.uanih.gov |

| 4-[(4-Bromophenyl)sulfonyl]benzoic acid | N-acyl-L-valine derivatives | Antimicrobial | Schotten–Baumann type N-acylation of an amino acid. | mdpi.com |

| 5-(4-Bromophenyl) dichloropyrimidine | Propylsulfamide derivatives (e.g., Macitentan) | Endothelin Receptor Antagonism | Nucleophilic substitution with a sulfamide salt followed by introduction of a side chain. | acs.org |

Integration with High-Throughput Synthesis and Screening Platforms

To accelerate the discovery of new lead compounds, modern drug discovery relies heavily on the integration of automated synthesis with high-throughput screening (HTS). embl.orgnih.gov This paradigm allows researchers to rapidly prepare and test vast libraries of compounds, such as derivatives of this compound, against specific biological targets. mdpi.com

The workflow typically involves:

Library Synthesis : Automated liquid handling robots and synthesis platforms are used to perform parallel reactions in microtiter plates, enabling the rapid creation of a large, diverse library of derivatives from a common scaffold like this compound.

Compound Management : The synthesized compounds are dissolved, typically in DMSO, and stored in an organized library format, ready for screening. embl.org

High-Throughput Screening (HTS) : The compound library is tested against a biological assay using a fully automated platform. embl.org These platforms use robotics to handle plates and sensitive detectors to measure the assay signal (e.g., fluorescence, absorbance), allowing for the screening of hundreds of thousands of compounds per day. nih.gov

Hit Identification and Validation : Compounds that show activity in the primary screen ("hits") are selected for further analysis. Follow-up studies confirm their activity, determine their potency (e.g., IC50/EC50 values), and begin the process of establishing a structure-activity relationship (SAR). embl.org

The integration of this compound into such platforms would involve using it as a foundational building block for creating a scaffold-based library. The structural diversity introduced at its amino, bromo, and methanol positions would provide rich data for identifying novel and potent biologically active molecules. embl.org

| Component | Function | Example Equipment | Reference |

|---|---|---|---|

| Liquid Handlers | Automated pipetting for plate replication, reagent addition, and compound transfer. | PerkinElmer Janus, FlexDrop | embl.org |

| Robotic Arms/Integrators | Transport microplates between different instruments on the platform. | Gripper tools on integrated systems. | embl.org |

| Multilabel Plate Readers | Detect signals from biochemical or cell-based assays (e.g., absorbance, fluorescence, luminescence). | PerkinElmer EnVision HTS | embl.org |

| Automated Incubators | Maintain optimal conditions (temperature, CO2) for cell-based assays. | Cytomat | embl.org |

| Data Processing Software | Manages large datasets, analyzes results, and identifies active compounds ("hits"). | Custom control and analysis software. | embl.orgnih.gov |

Q & A

Q. How can reaction yields be optimized in large-scale synthesis?

- Methodological Answer : Employ flow chemistry for controlled mixing and temperature gradients. Design of experiments (DoE) identifies critical parameters (e.g., catalyst loading, stoichiometry). Process analytical technology (PAT) monitors real-time reaction progress via in-line spectroscopy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.